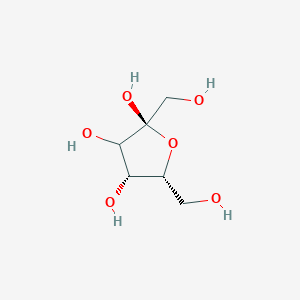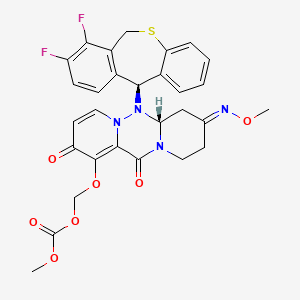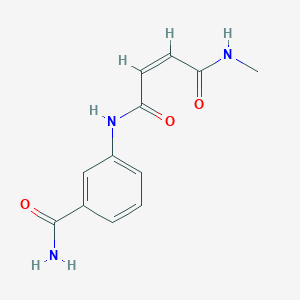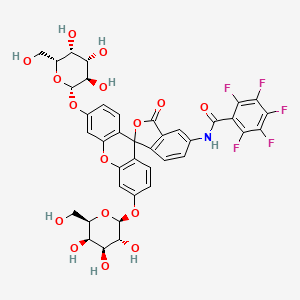
Antibacterial agent 118
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 118 is a compound known for its potent activity against various bacterial strains, including Mycobacterium tuberculosis, Mycobacterium aurum, Mycobacterium smegmatis, Mycobacterium tuberculosis H37Rv, and Mycobacterium avium . This compound has shown significant promise in the research and treatment of tuberculosis and other bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 118 involves the reaction of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides. The process typically includes the use of reagents such as phosphorus oxychloride and methoxy cinnamic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels suitable for pharmaceutical applications .
化学反应分析
Types of Reactions: Antibacterial agent 118 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its antibacterial properties.
Reduction: Reduction reactions can alter the compound’s structure, affecting its activity and stability.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, ethanol, and water.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学研究应用
Antibacterial agent 118 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and metabolic pathways.
Industry: Utilized in the development of new antibacterial coatings and materials for medical devices.
作用机制
The mechanism of action of antibacterial agent 118 involves inhibiting mycobacterial methionine aminopeptidase 1, an enzyme crucial for bacterial protein synthesis . By targeting this enzyme, the compound disrupts bacterial growth and replication, leading to cell death. This mechanism is particularly effective against Mycobacterium species, making it a valuable tool in tuberculosis research and treatment .
相似化合物的比较
Isoniazid: Another antimycobacterial agent used in tuberculosis treatment.
Rifampicin: A broad-spectrum antibiotic effective against various bacterial infections.
Ethambutol: Used in combination therapy for tuberculosis.
Comparison: Antibacterial agent 118 is unique due to its specific inhibition of mycobacterial methionine aminopeptidase 1, which is not a common target for other antimycobacterial agents . This specificity may reduce the likelihood of cross-resistance with other antibiotics, making it a valuable addition to the arsenal against drug-resistant tuberculosis .
属性
分子式 |
C19H21N5O2S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC 名称 |
3-(adamantane-1-carbonylamino)-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H21N5O2S/c25-16(24-18-22-3-4-27-18)14-15(21-2-1-20-14)23-17(26)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,26)(H,22,24,25) |
InChI 键 |
ZIYTWXQLGRWXCT-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CN=C4C(=O)NC5=NC=CS5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[6-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]pyridin-3-yl]-2,3-diphenylpropanamide](/img/structure/B12401954.png)

![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B12401956.png)

![(2R)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B12401962.png)






![disodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate](/img/structure/B12402000.png)

